N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide
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Overview
Description
N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide typically involves the reaction of indole derivatives with benzamide derivatives under specific conditions. One common method includes the Fischer indole synthesis, where an indole derivative is reacted with a benzamide derivative in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells . The compound’s ability to bind to tubulin and disrupt microtubule dynamics is similar to that of colchicine, a well-known anticancer agent .
Comparison with Similar Compounds
N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide can be compared with other indole derivatives, such as:
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
1H-indole-3-carbaldehyde derivatives: These compounds share the indole core but differ in their functional groups and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activities, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl(phenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C26H26N2O4/c1-28(26(29)18-14-22(30-2)25(32-4)23(15-18)31-3)24(17-10-6-5-7-11-17)20-16-27-21-13-9-8-12-19(20)21/h5-16,24,27H,1-4H3 |
InChI Key |
YZTMJBUZQSBLSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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